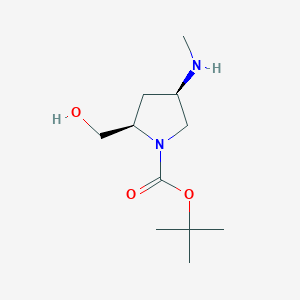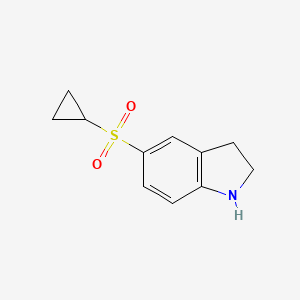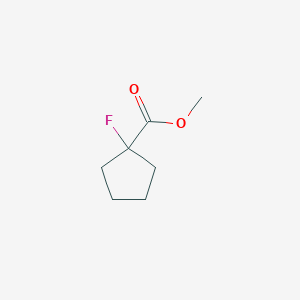
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol is a compound that features a thiazole ring substituted with an aminophenyl group and a benzene ring with two hydroxyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The aminophenyl group can enhance binding affinity to specific receptors, while the hydroxyl groups can participate in hydrogen bonding, further stabilizing the interaction . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at different positions.
2-(3-Aminophenyl)thiazole: Lacks the benzene-1,2-diol moiety.
4-(2-(3-Nitrophenyl)thiazol-4-yl)benzene-1,2-diol: Contains a nitro group instead of an amino group.
Uniqueness
4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminophenyl and benzene-1,2-diol groups enhances its potential for diverse applications in research and industry .
特性
分子式 |
C15H12N2O2S |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
4-[2-(3-aminophenyl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H12N2O2S/c16-11-3-1-2-10(6-11)15-17-12(8-20-15)9-4-5-13(18)14(19)7-9/h1-8,18-19H,16H2 |
InChIキー |
ZLSIFVRIGGOWNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


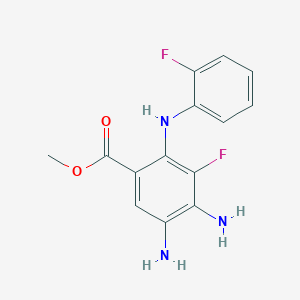
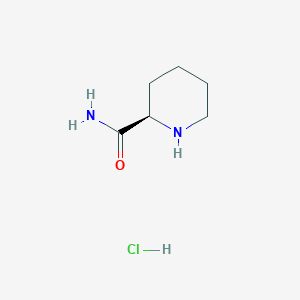
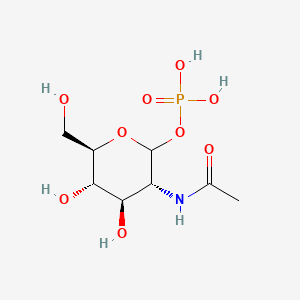
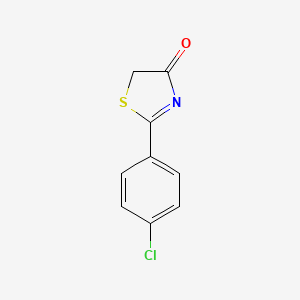
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)

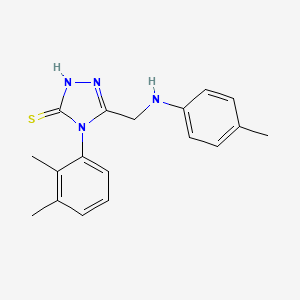
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
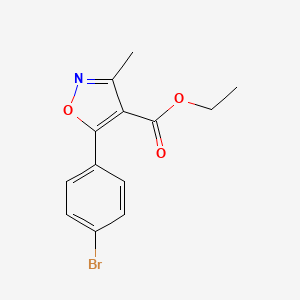
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
